![molecular formula C16H23NO6S2 B2844822 Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 2210139-47-0](/img/structure/B2844822.png)
Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Medicinal Chemistry and Drug Design
The piperidine nucleus in Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate plays a crucial role in drug discovery. Piperidines are essential synthetic building blocks for constructing pharmaceuticals. Researchers have explored their derivatives in more than twenty classes of drugs, including alkaloids. The compound’s structural features make it a valuable scaffold for designing novel drugs with potential therapeutic effects .
Spiropiperidines and Spiro Compounds
Spiropiperidines, which incorporate the piperidine ring, have gained attention due to their unique three-dimensional structures. These compounds exhibit diverse biological activities, making them attractive targets for drug development. Researchers have synthesized spiro derivatives using piperidine-based precursors, exploring their potential as antimicrobial agents, enzyme inhibitors, and more .
Condensed Piperidines
Condensed piperidines, formed by fusing the piperidine ring with other heterocycles, offer exciting prospects. These compounds often exhibit enhanced bioactivity due to their extended π-systems. Researchers have investigated condensed piperidines as antiviral agents, anti-inflammatory compounds, and potential treatments for neurological disorders .
Piperidinones
Piperidinones, containing a ketone group within the piperidine ring, have attracted interest for their diverse pharmacological properties. These compounds participate in multicomponent reactions, cyclizations, and annulations. Their biological evaluation has revealed promising activities, including antitumor, antiviral, and anti-inflammatory effects .
Multicomponent Reactions
The piperidine moiety in Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate serves as a versatile building block in multicomponent reactions. These synthetic methods allow efficient assembly of complex molecules. Researchers have utilized piperidine-based substrates to create diverse libraries of compounds for drug screening and optimization .
Biological Evaluation
Biological studies have explored the pharmacological activity of synthetic and natural piperidines. Researchers assess their interactions with biological targets, such as receptors and enzymesMethyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate may exhibit specific binding affinity or modulate cellular processes, making it a subject of interest for drug development .
Future Directions
Mechanism of Action
Target of Action
Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets due to their versatile structure . The specific interaction of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
properties
IUPAC Name |
methyl 2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S2/c1-23-16(18)13-24(19,20)15-7-10-17(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJWXDCZQQIEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate |
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